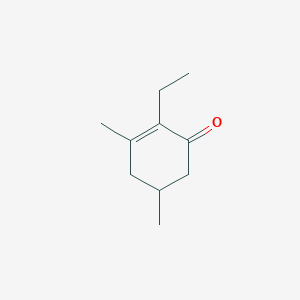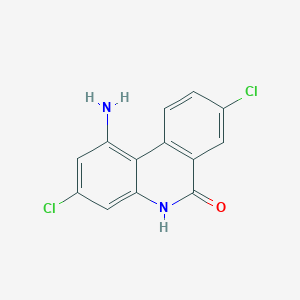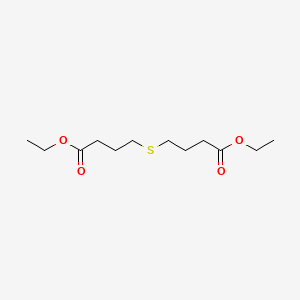
Diethyl 4,4'-sulfanediyldibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4’-sulfanediyldibutanoate: is an organic compound with the molecular formula C₁₂H₂₂O₄S. It is a diester derived from butanoic acid and contains a sulfur atom linking two butanoate groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,4’-sulfanediyldibutanoate can be synthesized through esterification reactions involving butanoic acid derivatives and sulfur-containing compounds. One common method involves the reaction of 4-mercaptobutanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the desired diester.
Industrial Production Methods: In industrial settings, the production of diethyl 4,4’-sulfanediyldibutanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4,4’-sulfanediyldibutanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Diethyl 4,4’-sulfanediyldibutanol.
Substitution: Various substituted diesters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 4,4’-sulfanediyldibutanoate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying sulfur metabolism.
Medicine: There is ongoing research into the potential therapeutic applications of diethyl 4,4’-sulfanediyldibutanoate, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of diethyl 4,4’-sulfanediyldibutanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The ester groups can undergo hydrolysis, releasing butanoic acid derivatives that may further interact with biological pathways.
Comparison with Similar Compounds
Diethyl 4,4’-oxydibutanoate: Similar structure but with an oxygen atom instead of sulfur.
Diethyl 4,4’-selenodibutanoate: Contains a selenium atom instead of sulfur.
Diethyl 4,4’-disulfanyldibutanoate: Contains two sulfur atoms linking the butanoate groups.
Uniqueness: Diethyl 4,4’-sulfanediyldibutanoate is unique due to the presence of a single sulfur atom linking the butanoate groups, which imparts distinct chemical and biological properties compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
72844-59-8 |
|---|---|
Molecular Formula |
C12H22O4S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C12H22O4S/c1-3-15-11(13)7-5-9-17-10-6-8-12(14)16-4-2/h3-10H2,1-2H3 |
InChI Key |
FHMJFZINCAENND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



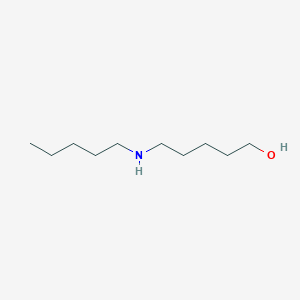
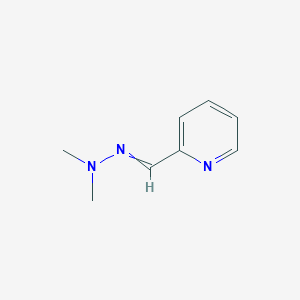
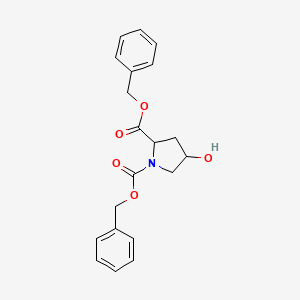
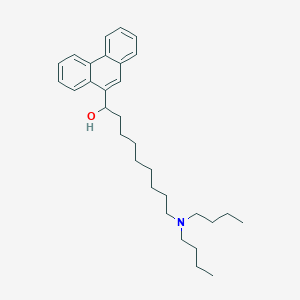
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
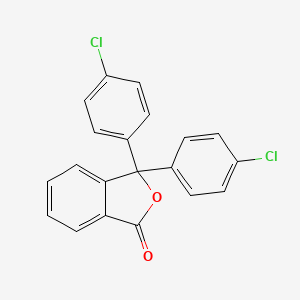
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
